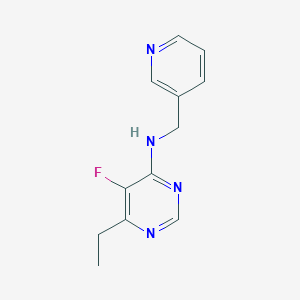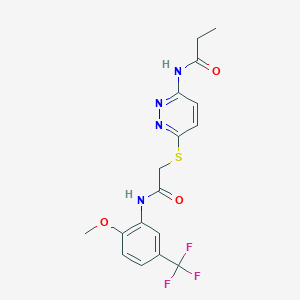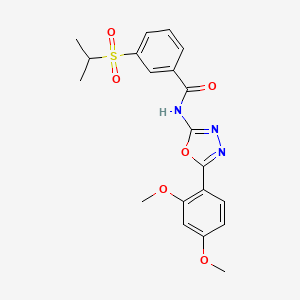
N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(isopropylsulfonyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(isopropylsulfonyl)benzamide, also known as DIO, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. DIO is a potent inhibitor of the enzyme glycogen synthase kinase-3β (GSK-3β), which has been implicated in several diseases, including Alzheimer's disease, bipolar disorder, and cancer. In
作用機序
N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(isopropylsulfonyl)benzamide is a potent inhibitor of GSK-3β, which is a serine/threonine kinase that regulates several cellular processes, including glycogen metabolism, gene expression, and cell survival. GSK-3β is overactive in several diseases, including Alzheimer's disease, bipolar disorder, and cancer. This compound inhibits GSK-3β by binding to the ATP-binding site of the enzyme and preventing its activity.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects, including the inhibition of GSK-3β activity, the reduction of neurofibrillary tangles and beta-amyloid plaques in Alzheimer's disease, the improvement of mood-related behaviors in bipolar disorder, and the inhibition of cancer cell growth. This compound has also been shown to have anti-inflammatory effects in animal models of sepsis.
実験室実験の利点と制限
N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(isopropylsulfonyl)benzamide has several advantages for lab experiments, including its potency and specificity for GSK-3β inhibition, its ability to cross the blood-brain barrier, and its low toxicity. However, this compound is a relatively new compound, and its long-term safety and efficacy have not been fully established.
将来の方向性
Several future directions for N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(isopropylsulfonyl)benzamide research include:
1. Further studies on the safety and efficacy of this compound in animal models and humans.
2. Development of this compound analogs with improved potency and selectivity for GSK-3β inhibition.
3. Investigation of the potential of this compound in the treatment of other diseases, such as Parkinson's disease and schizophrenia.
4. Exploration of the mechanism of action of this compound and its effects on other cellular processes.
5. Development of new drug delivery systems for this compound to improve its bioavailability and therapeutic efficacy.
In conclusion, this compound is a promising compound with potential applications in various diseases. Further research is needed to fully understand its mechanism of action and to establish its safety and efficacy in humans.
合成法
The synthesis of N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(isopropylsulfonyl)benzamide involves the reaction of 5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazole-2-amine with 3-(isopropylsulfonyl)benzoyl chloride in the presence of triethylamine. The reaction yields this compound as a white crystalline solid, which can be purified by recrystallization.
科学的研究の応用
N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(isopropylsulfonyl)benzamide has been extensively studied for its potential therapeutic applications in various diseases. In Alzheimer's disease, GSK-3β has been implicated in the formation of neurofibrillary tangles and the accumulation of beta-amyloid plaques, which are hallmarks of the disease. This compound has been shown to reduce the formation of these pathological features in animal models of Alzheimer's disease.
In bipolar disorder, GSK-3β has been implicated in the regulation of mood and behavior. This compound has been shown to improve mood-related behaviors in animal models of bipolar disorder.
In cancer, GSK-3β has been implicated in the regulation of cell proliferation and survival. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo.
特性
IUPAC Name |
N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-propan-2-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O6S/c1-12(2)30(25,26)15-7-5-6-13(10-15)18(24)21-20-23-22-19(29-20)16-9-8-14(27-3)11-17(16)28-4/h5-12H,1-4H3,(H,21,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZAFKVLETPLYTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NN=C(O2)C3=C(C=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[cyclohexyl(methyl)sulfamoyl]-N-phenylbenzamide](/img/structure/B2912705.png)
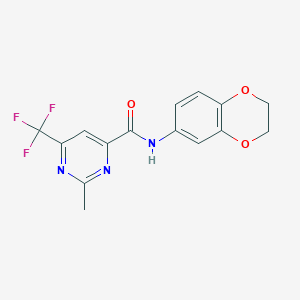
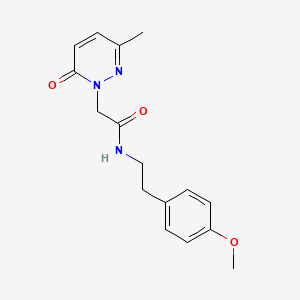

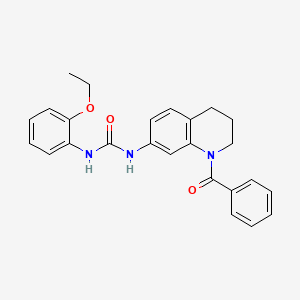

![(Z)-4-(dimethylamino)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2912716.png)

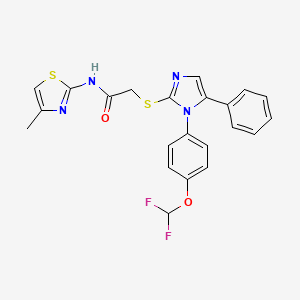
![5-Chloro-2-[4-[4-(4-phenylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]pyrimidine](/img/structure/B2912723.png)
![N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2912724.png)

